2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H4F6O . It is a fluorinated ketone, characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone typically involves the reaction of a fluorinated benzene derivative with a difluoroacetylating agent. One common method involves the use of a Grignard reagent, where the fluorinated benzene derivative is reacted with difluoroacetyl chloride in the presence of a catalyst such as magnesium . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted fluorinated compounds.
Scientific Research Applications
2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors. This can lead to inhibition or activation of certain biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Another fluorinated ketone with similar reactivity but fewer fluorine atoms.
2,2-Difluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone: A closely related compound with a different substitution pattern on the benzene ring.
Uniqueness
2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high fluorine content and specific molecular interactions.
Biological Activity
2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone, with the CAS number 2091613-87-3, is a fluorinated organic compound exhibiting significant biological activity. Its molecular formula is C9H4F6O, and it has a molar mass of 242.12 g/mol. This compound is characterized by its structural stability and hydrophobic properties, making it a valuable intermediate in organic synthesis.
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that its fluorinated structure enhances binding affinity to certain receptors and enzymes, potentially influencing metabolic pathways.
Anticancer Properties
Recent investigations into the anticancer properties of this compound have indicated promising results:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- U-937 (monocytic leukemia)
Case Studies and Findings
-
Cytotoxicity Assays :
- In vitro studies demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cell lines.
- For instance, against the MCF-7 cell line, the IC50 was found to be approximately 15 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin .
- Mechanistic Insights :
Comparative Biological Activity
To provide a clearer understanding of its biological activity compared to other compounds, the following table summarizes IC50 values for various tested compounds against selected cancer cell lines:
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Doxorubicin | MCF-7 | 10.38 |
Tamoxifen | MCF-7 | 10.00 |
This compound | MCF-7 | 15.00 |
Compound A (Reference) | A549 | 12.00 |
Compound B (Reference) | U-937 | 18.00 |
Pharmacological Potential
The unique chemical properties of this compound suggest potential applications in drug discovery and development. Its ability to selectively target cancer cells while sparing normal cells could lead to less toxic treatment options.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.
- Combination Therapies : Investigating synergistic effects when used in conjunction with existing chemotherapeutics.
Properties
Molecular Formula |
C9H4F6O |
---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
2,2-difluoro-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4F6O/c10-4-1-2-6(9(13,14)15)5(3-4)7(16)8(11)12/h1-3,8H |
InChI Key |
KLFLWEBVWLGBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C(F)F)C(F)(F)F |
Origin of Product |
United States |
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